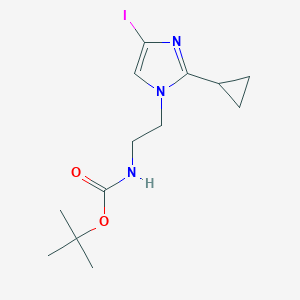

Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-cyclopropyl-4-iodoimidazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)15-6-7-17-8-10(14)16-11(17)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVARJSPTXZBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=C1C2CC2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate, with the CAS number 1202690-37-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C13H20IN3O2

- Molecular Weight : 377.2213 g/mol

- SMILES Notation : O=C(OC(C)(C)C)NCCn1cc(nc1C1CC1)I

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's imidazole ring is known to participate in hydrogen bonding and coordinate with metal ions, which may play a crucial role in its pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values of 32 µg/mL and 64 µg/mL, respectively.

-

Anticancer Properties :

- Research indicates that this compound may inhibit cancer cell proliferation.

- Data Table :

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

-

Anti-inflammatory Effects :

- The compound has shown potential in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines.

- Research Finding : In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with a half-life that supports once-daily dosing in animal models.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound:

- Acute Toxicity : Oral administration in rodent models showed no significant adverse effects at doses up to 2000 mg/kg.

- Chronic Toxicity : Long-term studies are ongoing to assess any potential cumulative effects.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate exhibit promising anticancer properties. The imidazole ring is known for its bioactivity, particularly in targeting specific cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

The imidazole derivatives have also been investigated for their antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development into antimicrobial agents.

Material Science Applications

Organic Electronics

The unique electronic properties of imidazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of iodine into the structure can enhance charge transport properties, which is critical for the efficiency of these devices.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for further modification and incorporation into larger polymeric structures, potentially leading to materials with tailored properties for specific applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |

| Study C | Organic Electronics | Achieved improved charge mobility in OLEDs when used as an electron transport layer material. |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives and imidazole analogs, focusing on molecular properties, synthetic routes, and functional group effects.

Structural and Molecular Properties

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Target Compound: The iodine atom at the 4-position distinguishes it from analogs with halogens (e.g., bromine in ) or oxygen-containing groups (e.g., methoxy in ).

- Molecular Weight : The target compound (377.22 g/mol) is lighter than the difluoro-iodobenzyl derivative (581.33 g/mol) , suggesting differences in membrane permeability or crystallinity.

Key Observations :

- Yield Trends : Higher yields (80–84%) are achieved in via hydrazine cleavage or catalytic coupling, whereas bromoalkylation in yields 44–55%. The target’s yield may depend on cyclopropyl stability under reflux conditions.

- Functionalization : The iodine atom in the target compound offers a strategic site for late-stage modifications, unlike the methoxy or phenyl groups in .

Preparation Methods

Alternative Routes

-

Lithiation-Alkylation : Imidazole lithiation at position 5 using LDA (lithium diisopropylamide), followed by reaction with cyclopropane derivatives.

-

Catalytic C–H Functionalization : Yb(OTf)₃-catalyzed alkylation of imidazopyridines with donor-acceptor cyclopropanes in acetonitrile at 100°C.

Alkylation with Ethyl Carbamate

The ethyl carbamate side chain is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution

Reductive Amination (Alternative)

-

Steps :

Optimization and Challenges

Key Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Iodination | KI in acetic acid, 60°C | Maximizes regioselectivity |

| Alkylation solvent | DMF | Enhances reaction rate |

| Base | Cs₂CO₃ | Reduces side reactions |

Common Pitfalls

-

Over-alkylation : Controlled stoichiometry (1:1.2 imidazole:bromoethyl carbamate) minimizes di-substitution.

-

Iodine instability : Use of anhydrous conditions prevents deiodination.

Analytical Characterization

Spectral Data

Purity Assessment

Comparative Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | 55 | 24 | Moderate | High |

| Reductive amination | 60 | 48 | Low | Moderate |

Industrial Applications

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate?

- Answer : The synthesis of carbamate derivatives often involves coupling reactions under inert atmospheres. For example, tert-butyl carbamates with halogenated imidazole motifs (e.g., iodinated analogs) typically require palladium-catalyzed cross-coupling or nucleophilic substitution steps. A protocol similar to the synthesis of tert-butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0) can be adapted, where reaction temperatures between 0°C and room temperature in anhydrous solvents (e.g., THF or DCM) are critical to avoid side reactions . NMR monitoring (e.g., H, C) is essential to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Answer : High-resolution H and C NMR are indispensable for verifying the imidazole ring substitution pattern and carbamate integrity. For example, tert-butyl carbamates exhibit characteristic peaks for the Boc group (e.g., δ ~1.4 ppm for C(CH)). Mass spectrometry (HRMS or ESI-MS) should confirm molecular weight, while IR spectroscopy can validate carbamate C=O stretches (~1680–1720 cm) . Purity is best assessed via HPLC with UV detection at λ ~254 nm, especially given the iodine atom’s strong chromophoric properties .

Q. How should this compound be stored to ensure long-term stability?

- Answer : Carbamates with iodinated heterocycles are sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA) . Stability tests via periodic NMR/HPLC are recommended to detect degradation (e.g., iodine loss or carbamate cleavage) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its reactivity or supramolecular assembly?

- Answer : Graph set analysis (as per Etter’s rules) can map hydrogen-bonding networks in crystals. For carbamates, the NH group in the carbamate moiety often acts as a hydrogen-bond donor, while carbonyl oxygen serves as an acceptor. These interactions may stabilize specific conformations or facilitate co-crystallization with target biomolecules. SHELXL refinement (via SHELX suite) is recommended for high-resolution X-ray data to resolve subtle structural features .

Q. What experimental strategies mitigate byproduct formation during the iodination of the imidazole ring?

- Answer : Iodination of electron-rich imidazoles can produce regioisomers. Optimize stoichiometry and reaction time using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Monitor via TLC or LC-MS to quench reactions at maximal yield. For regioselectivity, steric/electronic directing groups (e.g., cyclopropyl) on the imidazole ring can influence iodine placement .

Q. How can computational methods predict the compound’s solubility and partition coefficient (LogP) for biological assays?

- Answer : Use quantum mechanical calculations (DFT) to estimate dipole moments and solvent-accessible surface areas. Software like COSMO-RS or ALOGPS can predict LogP values based on structural fragments (e.g., iodine’s hydrophobicity vs. carbamate’s polarity). Experimentally, shake-flask methods with octanol/water systems validate these predictions .

Q. What mechanistic insights explain the compound’s stability under basic conditions?

- Answer : The tert-butyl group provides steric protection to the carbamate’s carbonyl carbon, hindering nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate to the corresponding amine. Kinetic studies (via H NMR in DO/NaOD) can quantify degradation rates, while substituent effects (e.g., electron-withdrawing iodine) may modulate reactivity .

Methodological Notes

- Synthesis Troubleshooting : If low yields occur during carbamate formation, ensure rigorous exclusion of moisture (e.g., molecular sieves) and use fresh coupling agents like DCC or EDCI .

- Crystallography : For single-crystal X-ray diffraction, slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals. SHELXD or SHELXE can resolve heavy-atom (iodine) positions .

- Safety : While not classified as hazardous, handle with nitrile gloves and respiratory protection due to potential dust inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.